alpha-Ethyl-alpha-methylcyclohexylpropyl acetate
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Overview
Description
Alpha-Ethyl-alpha-methylcyclohexylpropyl acetate is a chemical compound with the molecular formula C14H27O2 and a molecular weight of 227.36298 g/mol . . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-alpha-methylcyclohexylpropyl acetate typically involves the esterification of α-Ethyl-α-methyl-1-cyclohexane-1-propanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethyl-alpha-methylcyclohexylpropyl acetate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the acetate group into a carboxylic acid.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert the acetate group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous or alcoholic medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of α-Ethyl-α-methyl-1-cyclohexane-1-propanoic acid.
Reduction: Formation of α-Ethyl-α-methyl-1-cyclohexane-1-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Ethyl-alpha-methylcyclohexylpropyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of alpha-Ethyl-alpha-methylcyclohexylpropyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release α-Ethyl-α-methyl-1-cyclohexane-1-propanol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Alpha-Ethyl-alpha-methylcyclohexylpropyl acetate can be compared with other similar compounds such as:
- Alpha-Ethyl-alpha-methylcyclohexylmethyl acetate
- Alpha-Ethyl-alpha-methylcyclohexylethyl acetate
- Alpha-Ethyl-alpha-methylcyclohexylbutyl acetate
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the cyclohexane ring. The unique properties of this compound, such as its specific ester group and alkyl chain length, make it suitable for particular applications where other similar compounds may not be as effective .
Properties
CAS No. |
93893-49-3 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-cyclohexylbutan-2-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-4-12(3,14-10(2)13)11-8-6-5-7-9-11/h11H,4-9H2,1-3H3 |
InChI Key |
XUELAWBTMQNVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1CCCCC1)OC(=O)C |
Origin of Product |
United States |
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